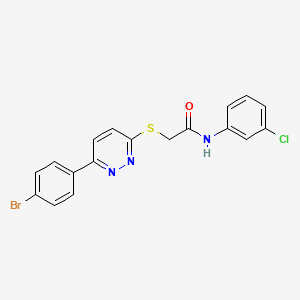

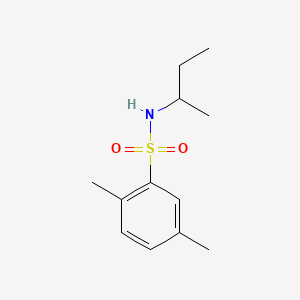

![molecular formula C23H17ClN2OS B2535317 6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether CAS No. 339019-28-2](/img/structure/B2535317.png)

6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether” is a chemical compound that is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of “6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether” is C23H17ClN2OS, and its molecular weight is 404.91 . A crystal structure of a similar compound in complex with human FABP4 has been reported .Physical And Chemical Properties Analysis

The compound “6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether” has a molecular weight of 293.73 . Its melting point is between 118-120 degrees Celsius .Applications De Recherche Scientifique

Antitumor Activity

The compound is part of a family of chlorinated diphenyl ethers which are isolated from Aspergillus species. These compounds are studied for their potential in antitumor activities. One research highlights the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, displaying potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa) and colonic carcinoma (HCT- 116) (Hargreaves et al., 2002), (Hafez & El-Gazzar, 2017).

Material Science and Engineering

The compound is involved in the synthesis of novel materials with unique properties. For example, transparent aromatic polyimides with high refractive indices and small birefringences were synthesized using a related compound, exhibiting good thermomechanical stabilities and potential applications in optical materials (Tapaswi et al., 2015).

Chemical Synthesis and Molecular Structure Analysis

Several studies focus on the chemical synthesis and molecular structure analysis of derivatives of similar compounds. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives and their characterization by various spectroscopic techniques and single-crystal X-ray diffraction was reported, providing insights into the conformation and interactions of these molecules (Stolarczyk et al., 2018).

COX-2 Inhibition for Anti-inflammatory Applications

The compound is part of a novel series of cyclooxygenase-2 (COX-2) inhibitors, indicating its potential application in the development of anti-inflammatory drugs. These inhibitors have a different arrangement of substituents compared to more common molecules and display a favorable pharmacokinetic profile, efficacy in rat models, and high brain penetration (Swarbrick et al., 2009).

Antimicrobial Activity

Research on similar compounds includes the synthesis and evaluation of antimicrobial activity against various microorganisms. The compounds show moderate activity and potential as antimicrobial agents (J.V.Guna & D.M.Purohit, 2012), indicating the relevance of these chemical structures in the development of new antimicrobial drugs.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-6-(4-methylphenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2OS/c1-16-7-11-19(12-8-16)27-21-15-22(28-20-13-9-18(24)10-14-20)26-23(25-21)17-5-3-2-4-6-17/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSQXAMMUMTVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

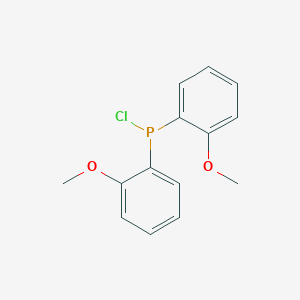

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)

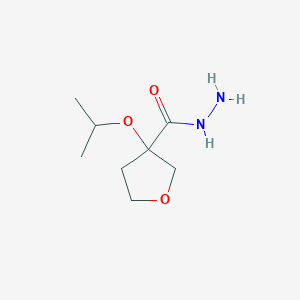

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)

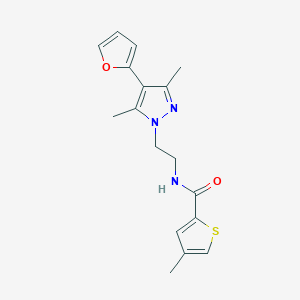

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)

![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)

![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)

![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)